2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid
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Overview
Description
2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The properties of imidazole derivatives, including their solubility and stability, can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid typically involves the methylation of 1-methylimidazole followed by an oxidation reaction. The reaction conditions often include the use of oxidizing agents and solvents such as acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation and oxidation processes, utilizing advanced equipment to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-carboxymethylmetronidazole
- 2-methyl-5-nitroimidazole-1-acetic acid
- Metronidazole-1-acetic acid
Uniqueness
2-[1-(1-methyl-1H-imidazol-2-yl)ethoxy]acetic acid is unique due to its specific structure, which allows for versatile chemical reactivity and a broad range of applications. Its ability to form stable complexes with metal ions distinguishes it from other similar compounds, making it valuable in both research and industrial contexts .
Properties
IUPAC Name |
2-[1-(1-methylimidazol-2-yl)ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-6(13-5-7(11)12)8-9-3-4-10(8)2/h3-4,6H,5H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAVXTQOKMWIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1C)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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